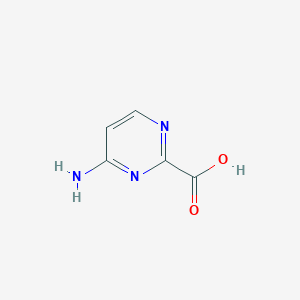

4-Aminopyrimidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-aminopyrimidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-3-1-2-7-4(8-3)5(9)10/h1-2H,(H,9,10)(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUILQFNJMVDDJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623205 | |

| Record name | 4-Aminopyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933703-11-8 | |

| Record name | 4-Aminopyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyrimidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Pathways of 4 Aminopyrimidine 2 Carboxylic Acid and Its Analogues

Direct Synthesis Strategies and Precursor Transformations

The direct construction of the 4-aminopyrimidine-2-carboxylic acid core can be achieved through several established and innovative methodologies. These strategies often involve the formation of the pyrimidine (B1678525) ring from acyclic precursors or the modification of existing pyrimidine systems.

Nucleophilic Substitution Reactions in Pyrimidine Systems

A common approach to synthesizing 4-aminopyrimidine (B60600) derivatives involves the nucleophilic substitution of leaving groups, such as halogens, on the pyrimidine ring. For instance, 2,4-dichloropyrimidine-5-carboxylates can be selectively substituted. The chlorine atom at the 4-position is more reactive towards nucleophilic attack by amines than the one at the 2-position. This allows for the introduction of an amino group at the desired position. Subsequent hydrolysis of the ester group yields the carboxylic acid.

Another example involves the reaction of 2,4,6-trichloropyrimidine (B138864) with amines. The substitution pattern can be controlled by the reaction conditions and the nature of the amine. researchgate.net For example, reacting 2,4,6-trichloropyrimidine with various secondary cyclic amines under mild conditions leads to selective substitution at the 2-position. researchgate.net

Condensation and Cyclization Protocols for Pyrimidine Ring Formation

The fundamental method for pyrimidine synthesis involves the cyclization of a three-carbon component with an amidine. wikipedia.org This approach, often referred to as the Principal Synthesis, is highly versatile. For the synthesis of this compound, a suitable C3 component would be a derivative of malonic acid, while the N-C-N fragment can be provided by guanidine (B92328) to introduce the 2-amino group. wikipedia.org

A variety of condensation reactions are employed to form the pyrimidine ring. wikipedia.orgmdpi.com For example, the reaction of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride, provides a single-step synthesis of pyrimidine derivatives. nih.gov This method is notable for its efficiency and broad substrate scope. nih.gov Another strategy involves the condensation of β-cyanoenolates with amidine hydrochlorides, which is a viable route for large-scale production. nih.gov

Advanced Synthetic Techniques

Modern synthetic methods offer significant advantages in terms of reaction times, yields, and environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to accelerate the synthesis of pyrimidine derivatives. For instance, the condensation of amino esters with phenylthiourea (B91264) to form thienopyrimidines can be significantly expedited under microwave conditions. nih.govmdpi.com This technique has also been applied to the synthesis of 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives, starting from a Biginelli multicomponent reaction. acs.org The use of microwave assistance has been reported in the synthesis of various 2-amino-4-chloro-pyrimidine derivatives and 2-amino-4,6-diarylpyrimidines. nih.govrsc.org

Solvent-Free Methods: The development of solvent-free reaction conditions is a key goal in green chemistry. The synthesis of certain aminopyrimidine-2,4-diones and related compounds has been achieved using solvent-free methods, highlighting the potential for more environmentally benign synthetic routes. nih.gov

Functionalization and Derivatization Approaches

Once the core this compound structure is obtained, it can be further modified to create a diverse range of analogues with tailored properties.

Synthesis of Substituted 4-Aminopyrimidine Carboxylic Acid Analogues

The peripheral functional groups of this compound can be readily modified. For example, the amino group can be acylated or alkylated, and the carboxylic acid can be converted to esters or amides. The synthesis of 2,4-disubstituted 5-aminopyrimidine-6-carboxylic acid derivatives has been reported starting from 5-benzoylaminoorotic acid. nih.gov

The synthesis of various substituted 4-aminopyrimidines has been explored for their potential as BACE1 inhibitors in the context of Alzheimer's disease. nih.gov These syntheses often involve multi-step sequences to introduce specific substituents onto the pyrimidine ring. nih.gov

Heterocyclic Fusion Strategies

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, which often exhibit interesting biological activities.

Thienopyrimidines: Thienopyrimidines can be synthesized by annulating a thiophene (B33073) ring onto a pyrimidine or by constructing a pyrimidine ring on a thiophene precursor. ekb.egresearchgate.net A common method involves the reaction of 2-aminothiophene-3-carboxylates with various reagents to form the pyrimidine ring. mdpi.comekb.eg For example, condensation with formamide (B127407) and formic acid can yield thieno[3,2-d]pyrimidine (B1254671) derivatives. yu.edu.jo The combination of thieno[2,3-d]pyrimidine-4-carboxylic acids with aminopyridines has been explored to create novel amides. uran.ua

Pteridines: Pteridines, which are composed of fused pyrimidine and pyrazine (B50134) rings, are another important class of heterocyclic compounds. derpharmachemica.com A general route to pteridines involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. derpharmachemica.com For instance, 4,5-diaminopyrimidines can react with dimethyl acetylenedicarboxylate (B1228247) to afford pteridine (B1203161) derivatives. derpharmachemica.com The synthesis of 2-amino-4-hydroxypteridines has also been a subject of study. rsc.org Furthermore, 4,5-dihydro- wikipedia.orgCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-f]pteridine derivatives have been synthesized as potential dual inhibitors of PLK1 and BRD4. nih.gov

Formation of Amide and Ester Derivatives

The derivatization of this compound into its corresponding amides and esters is a critical step in the synthesis of a wide array of biologically active molecules. These modifications are typically achieved through standard peptide coupling reactions and esterification methodologies, which can be adapted to the specific reactivity of the pyrimidine core.

The formation of an amide bond from this compound generally involves the activation of the carboxylic acid group followed by nucleophilic attack by an amine. A variety of coupling reagents, commonly employed in peptide synthesis, can be utilized for this transformation. These reagents are designed to facilitate the reaction under mild conditions, thus preserving the integrity of other functional groups present in the reacting molecules. nih.govhepatochem.com

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govpeptide.com These additives act as acyl transfer agents and help to suppress side reactions and racemization. nih.gov For instance, a convenient protocol for amide bond formation involves the use of EDC and DMAP with a catalytic amount of HOBt in a suitable solvent like acetonitrile. nih.gov

Phosphonium and aminium-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective for amide coupling. peptide.comsigmaaldrich.com These reagents can promote rapid and efficient coupling, even with sterically hindered or electronically deficient amines and carboxylic acids. sigmaaldrich.comrsc.org A protocol for coupling sterically hindered substrates involves the in situ formation of acyl fluorides, which then react with amines at elevated temperatures. rsc.org For example, 2-amino-4,6-dimethylpyrimidine (B23340) has been successfully coupled with a hindered carboxylic acid using this method. rsc.org

The following table summarizes various coupling reagents and their general application in amide synthesis, which can be extrapolated for use with this compound.

| Coupling Reagent | Additive(s) | Typical Solvent(s) | General Applicability |

| EDC | HOBt, DMAP | Acetonitrile, DMF, CH₂Cl₂ | Broadly applicable for various amines and carboxylic acids. nih.gov |

| DCC | DMAP | CH₂Cl₂ | Effective, but the dicyclohexylurea byproduct can complicate purification. peptide.com |

| HATU | DIPEA | DMF | Highly efficient, especially for challenging couplings. nih.gov |

| BOP | Tertiary Amine | DMF, CH₂Cl₂ | Effective for peptide synthesis and other amide bond formations. peptide.com |

| PyBOP | Tertiary Amine | DMF, CH₂Cl₂ | Similar to BOP, with applications in both solution and solid-phase synthesis. peptide.com |

Ester derivatives of this compound can be synthesized through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic approach. masterorganicchemistry.comlibretexts.org However, the conditions can be harsh for sensitive substrates.

A milder and more versatile method is the Steglich esterification, which utilizes DCC as a coupling agent and a catalytic amount of DMAP. orgsyn.orgorganic-chemistry.org This method is highly efficient for a wide range of alcohols, including sterically hindered ones, and proceeds at room temperature. organic-chemistry.org The reaction involves the activation of the carboxylic acid by DCC to form a reactive O-acylisourea intermediate, which is then attacked by the alcohol, facilitated by the nucleophilic catalyst DMAP. organic-chemistry.org

The following table outlines representative conditions for these esterification methods.

| Method | Reagents | Catalyst | Typical Solvent | General Conditions |

| Fischer-Speier Esterification | Alcohol | H₂SO₄, HCl | Excess alcohol | Heating under reflux. masterorganicchemistry.comlibretexts.org |

| Steglich Esterification | Alcohol, DCC | DMAP (catalytic) | CH₂Cl₂ | Room temperature. orgsyn.orgorganic-chemistry.org |

While specific chemoenzymatic pathways for the direct synthesis of amide and ester derivatives of this compound are not extensively documented, enzymatic methods offer potential for highly selective transformations under mild conditions. nih.govnih.gov Lipases are commonly used for the esterification of various carboxylic acids and could potentially be applied to this compound. csic.es Similarly, some non-ribosomal peptide synthetase (NRPS) modules have been shown to catalyze ester bond formation, suggesting a possible avenue for the chemoenzymatic synthesis of depsipeptide analogues incorporating the 4-aminopyrimidine scaffold. nih.gov Further research in this area could lead to the development of novel and sustainable synthetic routes to these derivatives.

Mechanistic Insights into 4 Aminopyrimidine 2 Carboxylic Acid Reactions

Electron Density Distribution and Reaction Sites

The reactivity of 4-Aminopyrimidine-2-carboxylic acid is fundamentally governed by the distribution of electron density across its molecular structure. The pyrimidine (B1678525) ring itself is an electron-deficient system due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms of the ring. However, the substituents significantly modulate this electronic landscape.

The amino group (-NH₂) at the C4 position is a strong electron-donating group. Through resonance, it increases the electron density on the pyrimidine ring, particularly at the ortho and para positions relative to itself (C2, C6, and the ring nitrogens). This donation makes these sites more nucleophilic.

Conversely, the carboxylic acid group (-COOH) at the C2 position is an electron-withdrawing group. It decreases electron density from the ring and, most significantly, renders the carbonyl carbon highly electrophilic.

Computational studies, such as Density Functional Theory (DFT) and analysis of the Molecular Electrostatic Potential (MESP), on similar aminopyrimidine structures confirm these electronic effects. rsc.org MESP maps typically show negative potential (color-coded in red) around the ring nitrogens and the amino group, indicating these are electron-rich sites prone to electrophilic attack or coordination. rsc.org Conversely, a positive potential (blue) is centered on the carbonyl carbon and the hydrogens of the amino group, identifying them as electrophilic sites.

Table 1: Influence of Functional Groups on Electronic Environment

| Functional Group | Position | Electronic Effect | Impact on Reactivity |

| Amino (-NH₂) | C4 | Electron-donating (by resonance) | Increases nucleophilicity of the ring and amino nitrogen. |

| Carboxylic Acid (-COOH) | C2 | Electron-withdrawing (by induction and resonance) | Increases electrophilicity of the carbonyl carbon; decreases ring nucleophilicity. |

| Pyrimidine Nitrogens | N1, N3 | Electron-withdrawing (by induction) | Act as nucleophilic/basic sites; their basicity is modulated by the substituents. |

This electronic tug-of-war results in a molecule with distinct and predictable sites for chemical reactions. The primary nucleophilic centers are the exocyclic amino group and the ring nitrogens, while the principal electrophilic center is the carbonyl carbon of the carboxylic acid.

Nucleophilic and Electrophilic Reactivity Profiles

The dual functionality of this compound allows it to exhibit both nucleophilic and electrophilic characteristics.

Nucleophilic Reactivity: The nucleophilicity of the molecule is primarily centered on the lone pair of electrons on the nitrogen of the amino group and, to a lesser extent, the ring nitrogens.

Amino Group: The exocyclic amino group is a potent nucleophile, capable of reacting with a wide range of electrophiles. For instance, it can undergo acylation, alkylation, and can attack electron-deficient centers. The reactivity of aminopyridines and aminopyrimidines in electrophilic substitution reactions is well-documented, where the amino group directs the reaction. researchgate.net

Ring Nitrogens: The pyrimidine ring nitrogens behave as Lewis bases and can be protonated by acids or coordinate to metal ions. Their nucleophilicity is generally lower than that of the exocyclic amino group but plays a crucial role in its function as a ligand and in acid-base chemistry. uni-muenchen.de

Electrophilic Reactivity: The electrophilic character is dominated by the carboxylic acid function.

Carbonyl Carbon: The carbon atom of the carboxyl group is highly electrophilic and is the primary site for nucleophilic acyl substitution. sketchy.comlibretexts.org However, the hydroxyl group (-OH) is a poor leaving group. Therefore, for reactions to proceed efficiently, the carboxylic acid often requires activation. sketchy.comyoutube.com This can be achieved by:

Conversion to an Acid Chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride replaces the -OH with a -Cl, a much better leaving group.

Conversion to an Acid Anhydride: Reaction with another carboxylic acid or its derivative.

Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxyl group, facilitating amide or ester formation. youtube.com

Acid Catalysis: Protonation of the carbonyl oxygen under acidic conditions enhances the electrophilicity of the carbonyl carbon. sketchy.com

Once activated, the carbonyl carbon is readily attacked by various nucleophiles, including alcohols (to form esters), amines (to form amides), and others. youtube.com

Table 2: Summary of Reactivity Profiles

| Reactivity Type | Reactive Site(s) | Potential Reactions |

| Nucleophilic | Exocyclic Amino Group (C4-NH₂) | Acylation, Alkylation, Amide formation (as nucleophile) |

| Ring Nitrogens (N1, N3) | Protonation, Lewis acid coordination, Ligand formation | |

| Electrophilic | Carbonyl Carbon (C2-COOH) | Esterification (Fischer), Amide formation, Reduction to alcohol, Conversion to acid chloride |

Intramolecular Cyclization and Rearrangement Mechanisms

The specific arrangement of the amino and carboxylic acid groups in this compound creates the potential for intramolecular reactions, leading to the formation of new cyclic structures.

Intramolecular Cyclization: A prominent potential reaction is the intramolecular cyclization between the C4-amino group and the C2-carboxylic acid. This type of reaction, where a nucleophile and an electrophile are present in the same molecule, can lead to the formation of a ring system. masterorganicchemistry.com In this case, the reaction would involve the nucleophilic attack of the amino nitrogen onto the electrophilic carbonyl carbon.

For this cyclization to occur, the carboxylic acid typically needs to be activated, as the direct reaction between an amine and a carboxylic acid requires high temperatures and is often inefficient. youtube.com If the carboxylic acid is converted to a more reactive derivative (e.g., an acid chloride or ester), the intramolecular cyclization can proceed under milder conditions to form a fused bicyclic system, specifically a pyrimido[4,5-d]pyrimidinone derivative. The mechanism would follow a standard nucleophilic acyl substitution pathway, resulting in the formation of an amide bond within a new six-membered ring.

Rearrangement Mechanisms: The carboxylic acid functional group is a starting point for several classic rearrangement reactions, should it be converted into an appropriate intermediate.

Curtius Rearrangement: If the carboxylic acid is converted to an acyl azide (B81097) (e.g., via the acid chloride followed by reaction with sodium azide), it can undergo a Curtius rearrangement upon heating. This reaction involves the loss of nitrogen gas (N₂) and the migration of the pyrimidine ring to the nitrogen atom, forming an isocyanate intermediate. Subsequent reaction with water would hydrolyze the isocyanate to yield 2,4-diaminopyrimidine , effectively replacing the carboxylic acid group with an amino group. libretexts.org

Schmidt Reaction: A similar transformation can be achieved in one step from the carboxylic acid using hydrazoic acid (HN₃) under acidic conditions. This rearrangement also proceeds through an isocyanate intermediate to yield the corresponding amine.

Ortho-Amination Rearrangement: Recent studies have shown that arene carboxylic acids can undergo ortho-selective amination through the rearrangement of acyl O-hydroxylamines, a process that could potentially be applied to heterocyclic systems. nih.govrsc.org

While a reported rearrangement of certain pyrimidine-5-carboxylic acid esters was later disputed, it highlights the complex reactivity within this class of compounds. researchgate.net

Role in Catalyst Design and Ligand-Mediated Transformations

The structure of this compound makes it an excellent candidate for use as a ligand in coordination chemistry and catalyst design. The presence of multiple heteroatoms with lone pairs of electrons (the two ring nitrogens, the amino nitrogen, and the carboxylate oxygens) allows it to bind to metal ions in various ways.

This molecule can act as a multidentate ligand, coordinating to a metal center through:

One of the ring nitrogens (monodentate).

The amino nitrogen and an adjacent ring nitrogen (bidentate chelation).

A ring nitrogen and the carboxylate group (bidentate chelation).

The amino nitrogen, a ring nitrogen, and the carboxylate group (tridentate chelation).

The ability to form stable chelate rings makes such ligands valuable in stabilizing metal catalysts and influencing their reactivity and selectivity. Similar aminopyridine carboxylic acids have been successfully used to construct coordination polymers and metal-organic frameworks (MOFs) with interesting properties, such as luminescence and catalytic activity. nih.gov For example, 2-aminopyrimidine (B69317) has been used to create coordination polymers with copper halides. researchgate.net

In ligand-mediated transformations, ligands based on pyrimidine and pyridine (B92270) scaffolds are instrumental. They are used in a wide array of catalytic reactions, including cross-coupling, C-H activation, and amidation. mdpi.com The electronic properties of the ligand, which can be tuned by substituents like the amino and carboxyl groups, directly impact the electronic environment of the metal center, thereby controlling its catalytic performance. The combination of a π-accepting pyrimidine ring and σ-donating amino/carboxylate groups provides a versatile platform for designing sophisticated catalysts for challenging organic transformations.

Table 3: Potential Coordination Modes in Ligand-Metal Complexes

| Coordination Mode | Donating Atoms | Potential Application |

| Bidentate (N,N) | N1 and C4-NH₂ | Stabilizing transition metal catalysts for cross-coupling. |

| Bidentate (N,O) | N3 and C2-COO⁻ | Formation of stable metallacycles in catalytic cycles. |

| Tridentate (N,N,O) | N3, C4-NH₂, and C2-COO⁻ | Creating rigid coordination environments for stereoselective catalysis. |

Advanced Spectroscopic and Diffraction Based Characterization of 4 Aminopyrimidine 2 Carboxylic Acid Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of 4-Aminopyrimidine-2-carboxylic acid. In ¹H NMR spectroscopy, the chemical shifts of the protons provide valuable information about their local electronic environment. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often in the range of 10-12 ppm, due to significant deshielding and hydrogen bonding effects. libretexts.org The protons on the pyrimidine (B1678525) ring will exhibit distinct signals, with their specific chemical shifts and coupling patterns revealing their positions relative to the amino and carboxylic acid substituents.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon of the carboxylic acid group characteristically appears in a deshielded region of the spectrum, generally between 160 and 180 ppm. libretexts.org The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen heteroatoms and the attached functional groups, aiding in the complete assignment of the molecule's structure. The analysis of both ¹H and ¹³C NMR spectra, often in conjunction with two-dimensional NMR techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity of this compound.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 10.0 - 12.0 | broad singlet | Carboxylic acid (-COOH) |

| ¹H | 7.5 - 8.5 | doublet | Pyrimidine ring proton |

| ¹H | 6.0 - 7.0 | doublet | Pyrimidine ring proton |

| ¹H | 5.0 - 6.0 | broad singlet | Amino group (-NH₂) |

| ¹³C | 160 - 180 | singlet | Carboxylic acid carbon (C=O) |

| ¹³C | 140 - 160 | singlet | Pyrimidine ring carbons |

| ¹³C | 110 - 130 | singlet | Pyrimidine ring carbons |

Note: Predicted values are based on general principles of NMR spectroscopy and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and probing the fragmentation pathways of this compound. The molecular ion peak (M⁺) in the mass spectrum will correspond to the nominal mass of the compound, which is 139.11 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of C₅H₅N₃O₂.

The fragmentation pattern observed in the mass spectrum offers structural insights. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) and the loss of a carboxyl group (•COOH). For this compound, fragmentation may also involve the pyrimidine ring, leading to characteristic daughter ions. The nature of the substituent at the 2-position of the pyrimidine ring has been shown to influence the fragmentation patterns in related pyrimidine carboxylic acids. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) can be employed for the analysis of derivatized forms of the compound. sdstate.edu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 140.04546 |

| [M+Na]⁺ | 162.02740 |

| [M-H]⁻ | 138.03090 |

| [M+NH₄]⁺ | 157.07200 |

| [M+K]⁺ | 178.00134 |

| [M+H-H₂O]⁺ | 122.03544 |

Data sourced from PubChem. uni.lu m/z represents the mass-to-charge ratio.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in this compound and can offer insights into its conformational state.

In the FT-IR spectrum, the carboxylic acid group gives rise to several characteristic absorption bands. A very broad O-H stretching band is typically observed in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers common in carboxylic acids. libretexts.orgspectroscopyonline.com The C=O stretching vibration of the carbonyl group appears as a strong, sharp band, generally between 1730 and 1700 cm⁻¹ for saturated acids. spectroscopyonline.com The N-H stretching vibrations of the amino group are expected in the range of 3300-3500 cm⁻¹. Additionally, C-N and C=C stretching vibrations from the pyrimidine ring will be present in the fingerprint region of the spectrum. researchgate.net

Raman spectroscopy provides complementary information. The "carbonyl" frequency near 1700 cm⁻¹ is also observed in the Raman spectrum when an un-ionized carboxyl group is present. scilit.com The symmetric stretching vibration of the ionized carboxylate group (COO⁻) gives rise to an intense, polarized line near 1400 cm⁻¹. scilit.com Aromatic amino acid residues, such as the pyrimidine ring in this molecule, can also produce distinct Raman bands. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) | - |

| Carboxylic Acid | C=O stretch | 1700-1730 | ~1700 |

| Amino Group | N-H stretch | 3300-3500 | - |

| Pyrimidine Ring | C=C, C-N stretch | Fingerprint Region | Fingerprint Region |

| Ionized Carboxylate | COO⁻ symmetric stretch | - | ~1400 |

Note: Frequencies are approximate and can be influenced by the physical state and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the crystal lattice can be constructed. This model reveals bond lengths, bond angles, and torsional angles with high precision.

SCXRD studies on related pyrimidine carboxylic acids have shown that the molecules often form hydrogen-bonded networks in the solid state. nih.govresearchgate.net For this compound, it is expected that the carboxylic acid groups will form hydrogen-bonded dimers, and the amino groups and pyrimidine nitrogen atoms will participate in further intermolecular hydrogen bonding, leading to a stable, extended supramolecular architecture. rsc.org The crystal packing and the nature of these non-covalent interactions are crucial for understanding the physical properties of the solid material. mdpi.com

Table 4: Illustrative Crystallographic Data for a Related Pyrimidine Carboxylic Acid (Pyrimidine-4-carboxylic acid)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 6.0080 (12) |

| b (Å) | 6.3519 (13) |

| c (Å) | 7.4834 (15) |

| β (°) | 112.20 (3) |

| Volume (ų) | 264.41 (9) |

| Z | 2 |

Data for Pyrimidine-4-carboxylic acid, a structurally similar compound, is provided for illustrative purposes. nih.govresearchgate.net The actual crystallographic data for this compound would require experimental determination.

Computational Chemistry and Theoretical Modeling of 4 Aminopyrimidine 2 Carboxylic Acid Systems

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical techniques used to investigate the electronic structure of molecules. echemcom.commdpi.com DFT calculates the electronic properties of a molecule based on its electron density, offering a balance between accuracy and computational cost. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), derive results directly from first principles without relying on experimental data. rsc.orgrsc.org These calculations are fundamental for optimizing molecular geometry, understanding orbital interactions, and predicting reactivity.

The first step in theoretical modeling is typically the optimization of the molecule's geometry to find its lowest energy arrangement of atoms. For 4-Aminopyrimidine-2-carboxylic acid, this involves determining the most stable spatial orientation of the amino (-NH₂) and carboxylic acid (-COOH) groups relative to the pyrimidine (B1678525) ring. Conformational analysis explores the potential energy surface of the molecule to identify different stable conformers and the energy barriers between them. nih.govchemrxiv.org This process is crucial as the functional properties of molecules are directly linked to their three-dimensional structure. nih.gov Calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrimidine Derivative System (Note: This table is an example of typical output from a DFT geometry optimization and does not represent experimentally verified data for this compound.)

| Parameter | Bond/Angle | Calculated Value (DFT) |

| Bond Lengths (Å) | C2-C4 | 1.405 |

| C4-N3 | 1.338 | |

| C2-N1 | 1.345 | |

| C4-C5 | 1.421 | |

| C5-C6 | 1.370 | |

| C6-N1 | 1.340 | |

| C4-N(amino) | 1.360 | |

| C2-C(carboxyl) | 1.510 | |

| **Bond Angles (°) ** | N1-C2-N3 | 120.5 |

| C2-N3-C4 | 118.9 | |

| N3-C4-C5 | 121.3 | |

| C4-C5-C6 | 117.5 | |

| C5-C6-N1 | 122.1 | |

| C6-N1-C2 | 119.7 | |

| Dihedral Angles (°) | N3-C4-C(amino)-H | 180.0 |

| N1-C2-C(carboxyl)-O | 0.0 / 180.0 |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. libretexts.org The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, whereas the LUMO energy relates to its electron affinity and electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.com A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a molecule that is more reactive and easily polarizable. mdpi.com For this compound, the HOMO is expected to be delocalized over the pyrimidine ring and the amino group, while the LUMO would likely be centered on the pyrimidine ring and the electron-withdrawing carboxylic acid group. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties (Note: These values are representative for pyrimidine-based systems and serve as an example.)

| Property | Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 | High kinetic stability |

Molecular Electrostatic Potential (MESP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org They are invaluable for predicting how molecules will interact and for identifying reactive sites. researchgate.netmdpi.com MESP maps use a color scale to represent the electrostatic potential on the molecule's electron density surface. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For this compound, the MESP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group, highlighting these as hydrogen bond acceptor sites and regions of high electron density. rsc.orgnih.gov Conversely, the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group would exhibit positive potential (blue), marking them as hydrogen bond donor sites. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing a molecule's electron density topology to define chemical concepts like atoms and bonds. wikipedia.orgwiley-vch.de QTAIM identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei signifies a chemical bond. wiley-vch.de The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), are used to characterize the nature of the interaction.

This analysis is particularly powerful for studying non-covalent interactions, such as the intramolecular and intermolecular hydrogen bonds that are crucial to the structure of this compound crystals and aggregates. For instance, a study on a salt of 2-aminopyrimidine (B69317) utilized QTAIM to quantify the strength and nature of the hydrogen bonds present. rsc.orgrsc.org

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis examines interactions between filled (donor) and vacant (acceptor) orbitals to understand charge delocalization and intramolecular charge transfer. scienceacademique.com This method quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a donor NBO to an acceptor NBO. nih.gov Higher E(2) values indicate stronger interactions.

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions (Note: This table provides an example of stabilization energies for interactions common in similar heterocyclic systems.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N7) | π* (C4-C5) | 25.5 | Lone Pair → π* Delocalization |

| π (C5-C6) | π* (C2-N3) | 18.2 | π → π* Delocalization |

| LP (O-carboxyl) | σ* (C2-C-carboxyl) | 5.1 | Hyperconjugation |

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD provides a dynamic picture of the molecule's behavior, allowing for the exploration of its conformational landscape and flexibility in different environments (e.g., in solution). nih.gov

For this compound, MD simulations could be used to study its conformational changes, the stability of intramolecular hydrogen bonds, and how it interacts with solvent molecules or larger biological targets. rsc.orgchemrxiv.org These simulations provide insights into the dynamic processes that govern molecular recognition and binding, which are beyond the scope of static quantum chemical calculations. nih.gov

Coordination Chemistry of 4 Aminopyrimidine 2 Carboxylic Acid As a Ligand

Role in the Construction of Organic-Inorganic Hybrid Materials

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the user's specified structure and content requirements at this time. This suggests that the coordination chemistry of this particular compound may be an uninvestigated area of research.

Supramolecular Architectures and Intermolecular Interactions Involving 4 Aminopyrimidine 2 Carboxylic Acid

Hydrogen Bonding Networks in Salts and Co-crystals with Carboxylic Acids

Hydrogen bonding is a predominant force in directing the assembly of 4-aminopyrimidine-2-carboxylic acid with other molecules, particularly carboxylic acids. The presence of both hydrogen bond donors (the amino group and the carboxylic acid's hydroxyl group) and acceptors (the pyrimidine (B1678525) ring nitrogens and the carbonyl oxygen) allows for the formation of robust and often predictable hydrogen-bonded networks. These interactions can lead to the formation of either co-crystals, where the components remain neutral, or salts, where a proton is transferred from the more acidic to the more basic component.

The interaction between aminopyrimidines and carboxylic acids often results in the formation of specific, recurring patterns of hydrogen bonds known as supramolecular synthons. While crystal structures specifically for this compound are not widely reported, extensive studies on analogous systems, such as those involving 2-amino-4,6-dimethylpyrimidine (B23340), reveal common synthons that are highly likely to be observed. researchgate.netnih.gov

Three main synthons are frequently identified in the co-crystals and salts of aminopyrimidines and carboxylic acids:

Linear Heterotetramer (LHT): This is often the most dominant synthon. It involves a central R²₂(8) ring motif formed by hydrogen bonds between the carboxylic acid group of one molecule and the aminopyrimidine moiety of another. This core is then extended linearly by further hydrogen bonds. researchgate.netnih.gov In the context of this compound, the LHT would likely involve the carboxylic acid of a co-former interacting with the N1 nitrogen and the 4-amino group of the pyrimidine ring.

Cyclic Heterotetramer (CHT): This synthon also features the R²₂(8) motif but is arranged in a cyclic, rather than linear, fashion. researchgate.net

Heterotrimer (HT): This synthon involves three interacting molecules and presents another common arrangement in these types of molecular complexes. researchgate.netnih.gov

The prevalence of the R²₂(8) motif, a robust and predictable interaction, is a cornerstone of crystal engineering with aminopyrimidines. nih.govresearchgate.net In co-crystals of 2-amino-6-chloropyridine (B103851) with various benzoic acid derivatives, this heterosynthon is consistently observed, underscoring its reliability. nih.govresearchgate.netnih.gov

| Recurring Supramolecular Synthon | Description | Prevalence in Aminopyrimidine-Carboxylic Acid Systems |

| Linear Heterotetramer (LHT) | A linear assembly based on the R²₂(8) motif. | Often the most dominant synthon observed. researchgate.netnih.gov |

| Cyclic Heterotetramer (CHT) | A cyclic arrangement also featuring the R²₂(8) motif. | A commonly occurring, though less frequent, synthon. researchgate.net |

| Heterotrimer (HT) | A three-molecule assembly. | A regularly observed alternative synthon. researchgate.netnih.gov |

A critical aspect of the interaction between this compound and a co-former carboxylic acid is whether the resulting solid will be a co-crystal or a salt. This is largely governed by the relative acidity and basicity of the interacting components, a relationship that can be predicted using the ΔpKa rule. The ΔpKa is defined as the difference between the pKa of the protonated base and the pKa of the acid (ΔpKa = pKa(baseH⁺) - pKa(acid)).

The general guidelines for predicting the outcome of the acid-base interaction are as follows:

ΔpKa < -1: A co-crystal is expected to form, as there is insufficient driving force for proton transfer. researchgate.net

-1 < ΔpKa < 4: This is an intermediate or "elusive" range where either a co-crystal or a salt may form, and the outcome can be influenced by subtle factors like crystal packing and solvation. researchgate.netmdpi.com

ΔpKa > 4: A salt is the likely product due to the strong thermodynamic favorability of proton transfer from the acid to the base. researchgate.net

Pi-Stacking Interactions and Aromatic Stacking Motifs

The aromatic nature of the pyrimidine ring in this compound allows for the formation of π-stacking interactions, which play a crucial role in stabilizing the crystal lattice. These interactions occur between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions can vary and includes:

Face-to-face or sandwich stacking: Where the aromatic rings are positioned directly on top of one another.

Parallel-displaced stacking: A more common and often more stable arrangement where the rings are parallel but offset from one another.

T-shaped or edge-to-face stacking: Where the edge of one aromatic ring points towards the face of another.

Non-Covalent Interactions Beyond Hydrogen Bonding (e.g., Anion-Pi, C-H...Pi, Halogen Bonding)

Beyond the dominant hydrogen bonding and π-stacking, a variety of other non-covalent interactions can influence the supramolecular architecture of materials containing this compound.

Anion-π Interactions: These interactions occur between an anion and the electron-rich face of an aromatic π-system. In biological systems, anion-π interactions between the side chains of amino acids like glutamate (B1630785) or aspartate and the faces of pyrimidine bases in nucleic acids have been identified as important for molecular recognition. nih.gov Given that this compound can exist in an anionic form (as a carboxylate), it is plausible that anion-π interactions could play a role in its crystal packing, particularly in the presence of suitable π-systems.

C-H...π Interactions: These are weak hydrogen bonds where a C-H bond acts as the hydrogen bond donor and a π-system acts as the acceptor. These interactions are increasingly recognized as significant in stabilizing crystal structures. In complexes of 4-amino pyridine (B92270) with succinic acid, weak C-O...π interactions are reported to contribute to the crystal's stability. tandfonline.com

Halogen Bonding: This interaction involves an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a nitrogen atom or an oxygen atom. In studies of halogenated pyridine amides, halogen bonds have been shown to be competitive with and sometimes even supersede hydrogen bonds in directing the crystal architecture. mdpi.com For halogenated derivatives of this compound, halogen bonding could therefore be a powerful tool for controlling the supramolecular assembly. For instance, in co-crystals of 4-iodopyridine (B57791) amides with carboxylic acids, a strong I...N halogen bond was observed to form in preference to a C-O-H...N hydrogen bond. mdpi.com

These weaker, yet significant, interactions add another layer of complexity and control to the crystal engineering of materials based on this compound, allowing for the fine-tuning of their solid-state structures and properties.

Research Applications in Chemical Biology and Material Science

Investigation as Probes for Enzyme Inhibition and Receptor Binding Mechanisms

The structural motifs within 4-Aminopyrimidine-2-carboxylic acid make it an interesting candidate for the development of molecular probes to investigate enzyme and receptor functions. The amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to biological macromolecules.

Derivatives of pyrimidine-4-carboxylic acids have been identified as inhibitors of histone demethylases, enzymes that play a critical role in epigenetic regulation and are implicated in cancer. nih.gov The core structure of this compound can serve as a scaffold to develop more potent and selective inhibitors. For instance, substituted 2-(2-aminopyrimidin-4-yl)pyridine-4-carboxylates have been shown to be potent inhibitors of JumonjiC domain-containing histone demethylases. nih.gov These compounds act as competitive inhibitors with respect to the 2-oxoglutarate cofactor, and their binding mode has been confirmed by X-ray crystallography. nih.gov The pyrimidine (B1678525) ring and the carboxylic acid are key features for coordinating with the active site metal ion. nih.gov

Furthermore, research has explored aminopyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.govbioworld.com A novel series of 4-aminopyrimidine-5-carboxaldehyde oximes demonstrated significant inhibitory activity against VEGFR-2 kinase. nih.gov These compounds were found to induce cell cycle arrest at the G2/M phase and prevent cancer cell proliferation. nih.gov Molecular docking studies of aminopyrimidine derivatives with VEGFR-2 have shown that the aminopyrimidine scaffold can fit into the ATP-binding pocket of the kinase domain, with the amino group forming crucial hydrogen bonds with the hinge region residues. bioworld.comnih.gov

The ability of the carboxylic acid group to chelate metal ions is another important aspect of its function as a probe. nih.gov This property is particularly relevant for enzymes that have metal ions in their active sites. By modifying the substituents on the pyrimidine ring, researchers can fine-tune the binding affinity and selectivity of these probes for specific enzymes or receptors.

Use in Exploring Biochemical Pathways and Molecular Targets

Building on its role as an enzyme inhibitor, this compound and its derivatives are utilized to explore complex biochemical pathways and identify novel molecular targets. By observing the cellular effects of these compounds, researchers can elucidate the roles of specific enzymes and receptors in various physiological and pathological processes.

The investigation of aminopyrimidine derivatives as inhibitors of histone demethylases and VEGFR-2 provides a clear example of their application in dissecting signaling pathways. nih.govnih.govbioworld.com Inhibition of these enzymes by specifically designed molecules allows for the study of the downstream consequences, helping to map out the intricate networks that control gene expression, cell proliferation, and angiogenesis.

For example, the antiproliferative effects of 4-aminopyrimidine (B60600) derivatives on cancer cells highlight their potential to interfere with pathways essential for tumor growth. nih.gov The observed cell cycle arrest at the G2/M phase points towards the involvement of molecular targets that regulate cell division. nih.gov Further studies with these compounds can help to identify these specific targets and understand their mechanism of action.

The versatility of the this compound scaffold allows for the creation of libraries of related compounds. Screening these libraries against various cell lines and enzyme assays can lead to the discovery of new biological activities and, consequently, new molecular targets for therapeutic intervention. This approach is central to modern drug discovery and chemical biology.

Development as Building Blocks for Advanced Materials and Polymers

The unique chemical structure of this compound also makes it a valuable building block for the synthesis of advanced materials and polymers. The presence of both a heterocyclic aromatic ring and reactive functional groups (amino and carboxylic acid) allows for its incorporation into various polymeric structures, potentially imparting unique thermal, optical, or mechanical properties.

While specific research on polymers derived exclusively from this compound is not extensively documented, the broader class of pyrimidine-containing polymers is an active area of research. bldpharm.com The pyrimidine ring can introduce rigidity and thermal stability to a polymer backbone. The amino and carboxylic acid functionalities provide sites for polymerization reactions, such as the formation of polyamides or polyesters.

The ability of the aminopyrimidine moiety to form robust hydrogen-bonding networks is a key feature that can be exploited in materials science. rsc.org These interactions can lead to the formation of self-assembling materials and supramolecular structures with ordered architectures. For instance, the interaction between aminopyrimidines and carboxylic acids is known to form stable hydrogen-bonded synthons, which can be used to control the crystal engineering of organic solids. rsc.org

Furthermore, the incorporation of this compound into specialty polymers and coatings is being explored to enhance the durability and performance of materials. chemimpex.com The development of such materials could have applications in various industries, from electronics to aerospace.

Precursor Role in Agrochemical and Dye Synthesis Research

The chemical reactivity of this compound makes it a useful precursor in the synthesis of agrochemicals and dyes. The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes, a large and important class of colorants. researchgate.netdntb.gov.ua Pyrimidine-based azo dyes have been investigated for their potential applications in various fields, including textile dyeing and as functional materials in electronic devices. researchgate.net

In the field of agrochemicals, aminopyrimidine derivatives have been developed as herbicides and fungicides. chemimpex.comchemimpex.com The pyrimidine core is found in several commercially successful agrochemicals. The specific substitution pattern on the pyrimidine ring is crucial for the biological activity of these compounds. This compound can serve as a starting material for the synthesis of novel agrochemical candidates with potentially improved efficacy or a different spectrum of activity. Its role as a building block allows for the systematic modification of the chemical structure to optimize for target-specific interactions in pests or plants. chemimpex.com

Computational Drug Design Lead Optimization (focused on mechanisms and targets)

Computational methods, particularly molecular docking and molecular dynamics simulations, play a crucial role in the lead optimization phase of drug discovery. nih.govnih.gov These techniques are used to predict how a molecule will bind to a specific biological target and to guide the design of more potent and selective inhibitors. The this compound scaffold has been the subject of such computational studies, primarily focusing on its derivatives as enzyme inhibitors. uran.uaresearchgate.netnih.govmdpi.com

Molecular docking studies have been employed to understand the binding modes of aminopyrimidine-based inhibitors with their target enzymes, such as histone demethylases and VEGFR-2. nih.govbioworld.com These studies often reveal that the aminopyrimidine core fits into specific pockets of the enzyme's active site, while the substituents on the ring make additional contacts that contribute to binding affinity and selectivity. For example, in the case of histone demethylase inhibitors, the carboxylic acid group of the pyrimidine derivative is often predicted to chelate the active site metal ion, a key interaction for potent inhibition. nih.gov

In the context of VEGFR-2 inhibitors, docking simulations have shown that the aminopyrimidine moiety can form hydrogen bonds with key residues in the hinge region of the kinase domain, mimicking the binding of the natural ligand, ATP. bioworld.comnih.gov The carboxylic acid group can form additional interactions with nearby amino acid residues, further stabilizing the complex.

These computational insights are invaluable for lead optimization. By understanding the structure-activity relationships at a molecular level, medicinal chemists can rationally design new derivatives of this compound with improved pharmacological properties. This iterative process of computational prediction, chemical synthesis, and biological testing is a cornerstone of modern drug development. nih.gov

Emerging Trends and Future Research Directions

Advanced Functionalization for Tailored Molecular Design

The core structure of 4-aminopyrimidine-2-carboxylic acid presents multiple reactive sites, namely the amino group, the carboxylic acid, and the pyrimidine (B1678525) ring itself, which allow for extensive functionalization. Current research is focused on leveraging these sites to create derivatives with precisely tailored electronic, steric, and pharmacokinetic properties.

Simultaneously, the carboxylic acid group provides a handle for esterification or amidation, enabling the connection of the this compound scaffold to other molecules of interest, including fluorescent probes, polymers, or pharmacologically active moieties. This approach is instrumental in the development of prodrugs or targeted drug delivery systems.

Furthermore, advanced methodologies are being explored for the direct functionalization of the pyrimidine ring. While electrophilic aromatic substitution on the electron-deficient pyrimidine ring can be challenging, modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, offer powerful tools to introduce new carbon-carbon and carbon-heteroatom bonds at specific positions on the ring. This allows for the synthesis of complex derivatives that would be difficult to access through traditional methods.

A key objective in this area is the development of synthetic routes that are both efficient and regioselective, minimizing the need for cumbersome protection-deprotection steps. The use of flow chemistry and microreactor technology is also gaining traction, offering precise control over reaction parameters and facilitating the rapid synthesis of compound libraries for screening purposes.

Integration into Nanomaterials and Hybrid Systems

The unique structural and electronic properties of this compound make it an attractive building block for the construction of advanced nanomaterials and hybrid systems. Its ability to coordinate with metal ions through both the carboxylate group and the nitrogen atoms of the pyrimidine ring allows for the formation of a diverse range of metal-organic frameworks (MOFs) and coordination polymers. nih.govmdpi.com

Researchers are actively exploring the synthesis of novel MOFs incorporating this compound or its derivatives as organic linkers. The choice of the metal ion and the specific functional groups on the pyrimidine ring can be used to tune the porosity, stability, and catalytic activity of the resulting MOF. These materials have potential applications in gas storage and separation, catalysis, and sensing.

In addition to discrete MOFs, this compound can be used to functionalize the surface of various nanomaterials, such as gold nanoparticles, quantum dots, and carbon nanotubes. This surface modification can enhance the stability and biocompatibility of the nanomaterials, as well as introduce new functionalities. For example, attaching this compound derivatives with specific binding properties to the surface of nanoparticles could enable their use in targeted drug delivery or as contrast agents in medical imaging.

The development of hybrid systems that combine the properties of this compound-based molecules with those of other materials is another promising research direction. For instance, incorporating these molecules into polymer matrices can lead to the creation of new materials with enhanced thermal or mechanical properties. Similarly, the formation of charge-transfer complexes with electron-acceptor molecules can result in materials with interesting optical and electronic properties for applications in organic electronics.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The quest for novel therapeutic agents and functional materials has driven the adoption of high-throughput screening (HTS) and combinatorial chemistry approaches for the rapid discovery of promising derivatives of this compound. nih.govnih.gov These strategies enable the synthesis and evaluation of large libraries of related compounds, significantly accelerating the pace of research and development.

Combinatorial chemistry techniques are employed to systematically generate a diverse set of derivatives by combining a limited number of building blocks in various combinations. uran.ua For this compound, this could involve reacting the core scaffold with a range of different amines at the carboxylic acid position, or with various electrophiles at the amino group. The resulting library of compounds can then be screened for a desired biological activity or material property.

HTS platforms are utilized to rapidly assess the properties of these large compound libraries. nih.gov These automated systems can perform thousands of assays in a short period, allowing for the efficient identification of "hits" – compounds that exhibit the desired activity. For example, in drug discovery, HTS can be used to screen for compounds that inhibit a specific enzyme or bind to a particular receptor. nih.govmdpi.com In materials science, HTS can be used to identify derivatives that exhibit specific optical, electronic, or catalytic properties.

The data generated from HTS campaigns can be used to establish structure-activity relationships (SAR), which provide valuable insights into how the chemical structure of a compound influences its activity. This information can then be used to guide the design of more potent and selective derivatives in subsequent rounds of synthesis and screening. The integration of computational modeling and machine learning algorithms with HTS data is further enhancing the ability to predict the properties of new derivatives and prioritize them for synthesis. uran.ua

Advanced Theoretical Approaches for Predictive Modeling

Advanced theoretical and computational methods are playing an increasingly vital role in understanding and predicting the properties of this compound and its derivatives. rsc.org These in silico approaches complement experimental studies by providing detailed insights into molecular structure, reactivity, and interactions at the atomic level.

Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, geometry, and spectroscopic properties of these molecules. rsc.org By solving the Schrödinger equation for a given molecule, DFT can provide accurate predictions of various properties, including bond lengths, bond angles, vibrational frequencies, and electronic transitions. This information is invaluable for interpreting experimental data and for understanding the fundamental nature of the chemical bonds and interactions within the molecule.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for studying the interactions of this compound derivatives with biological macromolecules, such as proteins and nucleic acids. uran.ua Docking algorithms can predict the preferred binding orientation of a small molecule within the active site of a target protein, providing insights into the key interactions that are responsible for binding affinity and selectivity. nih.gov MD simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding process and allowing for the calculation of binding free energies.

Quantum mechanics/molecular mechanics (QM/MM) methods offer a hybrid approach that combines the accuracy of quantum mechanics for describing the reactive part of a system (e.g., the ligand and the active site of an enzyme) with the efficiency of molecular mechanics for treating the surrounding environment (e.g., the rest of the protein and the solvent). This approach allows for the study of chemical reactions in complex biological systems, providing insights into enzyme catalysis and reaction mechanisms.

These computational methods are not only used to rationalize experimental observations but are also increasingly employed in a predictive manner to guide the design of new derivatives with improved properties. By screening virtual libraries of compounds and predicting their activities before they are synthesized, these theoretical approaches can help to prioritize synthetic efforts and accelerate the discovery of new drug candidates and functional materials.

Q & A

Basic: What are the standard protocols for synthesizing 4-Aminopyrimidine-2-carboxylic acid derivatives?

Answer:

Synthesis typically involves multi-step reactions, including oxidation, reduction, and substitution. For example:

- Oxidation : Potassium permanganate (KMnO₄) is used under controlled acidic conditions to introduce carboxylic acid groups.

- Reduction : Lithium aluminum hydride (LiAlH₄) may reduce intermediates while preserving the aminopyrimidine core.

- Substitution : Amines or thiols are introduced via nucleophilic substitution, requiring precise stoichiometric ratios (1:1.2–1.5) and inert atmospheres (N₂/Ar) .

Purification often involves recrystallization using solvents like ethanol-water mixtures, monitored by HPLC (≥95% purity threshold) .

Basic: How can spectroscopic methods characterize this compound derivatives?

Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., δ 8.2–8.5 ppm for pyrimidine protons) and confirms carboxylic acid formation (δ 170–175 ppm in ¹³C).

- FT-IR : Carboxylic acid C=O stretches appear at ~1680–1720 cm⁻¹, while NH₂ groups show bands at 3300–3500 cm⁻¹.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₆H₆N₂O₂ at m/z 138.04) .

Advanced: How can contradictions in crystallographic data for aminopyrimidine-carboxylic acid adducts be resolved?

Answer:

Discrepancies in hydrogen-bonding motifs (e.g., R₂₂(8) vs. other patterns) arise from solvent polarity or pH variations. Strategies include:

- Database Cross-Referencing : Use the Cambridge Structural Database (CSD) to compare 123 reported structures .

- Computational Validation : DFT calculations (B3LYP/6-31G*) optimize hydrogen-bond geometries and predict stability .

- Experimental Replication : Re-crystallize under controlled conditions (e.g., pH 4–6 for protonation state consistency) .

Advanced: What strategies optimize yield in multi-step syntheses of functionalized derivatives?

Answer:

- Stepwise Monitoring : Use TLC or inline IR to track intermediate formation (e.g., amine coupling efficiency).

- Catalyst Selection : Pd/C or CuI improves cross-coupling reactions (yield increases from 45% to 72% in propynyl derivatives) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side-product formation .

Safety: What are the proper handling and storage protocols for this compound?

Answer:

- Handling : Use PPE (gloves, lab coat, goggles) in fume hoods. Avoid inhalation; compound may irritate mucous membranes .

- Storage : Keep in amber vials at 2–8°C under inert gas (Ar) to prevent oxidation. Desiccate to avoid hygroscopic degradation .

- Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced: How can researchers evaluate enzyme inhibition mechanisms involving this compound?

Answer:

- Kinetic Assays : Measure IC₅₀ via fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) under varied pH/temperature.

- Docking Simulations : Use AutoDock Vina to predict binding affinities to active sites (e.g., kinase ATP pockets) .

- SPR Analysis : Surface plasmon resonance quantifies real-time interactions (KD values in nM–μM range) .

Structural: What role does hydrogen-bonding play in crystal engineering of aminopyrimidine-carboxylic acid systems?

Answer:

The R₂₂(8) motif dominates due to complementary donor-acceptor pairs:

- Donors : NH₂ (pyrimidine) and COOH (carboxylic acid).

- Acceptors : Pyrimidine N atoms and carboxylate O atoms.

Stacking interactions (π-π, offset 3.5–4.0 Å) further stabilize layered structures, critical for co-crystal design .

Advanced: How are computational methods applied to study biological interactions of this compound?

Answer:

- MD Simulations : GROMACS models 100-ns trajectories to assess protein-ligand stability (RMSD ≤ 2.0 Å acceptable).

- QM/MM : Hybrid calculations elucidate electron transfer in enzymatic reactions (e.g., rate-limiting step energetics) .

- Pharmacophore Modeling : Identify critical functional groups (e.g., carboxylic acid for ionic interactions) .

Contradictions: How to analyze inconsistent bioactivity data across studies?

Answer:

- Dose-Response Curves : Re-test compounds at standardized concentrations (e.g., 1–100 μM) to confirm EC₅₀ trends .

- Cell Line Validation : Use ATCC-certified lines (e.g., HEK293 vs. HeLa) to rule out variability in receptor expression .

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) for consensus on enzyme targets .

Applications: What is the therapeutic potential of this compound derivatives?

Answer:

Derivatives show promise as:

- Kinase Inhibitors : Propynyl-substituted analogs inhibit EGFR (IC₅₀ = 12 nM) via covalent binding to Cys797 .

- Antimicrobial Agents : Thieno-fused derivatives disrupt bacterial dihydrofolate reductase (MIC = 8 μg/mL against S. aureus) .

- Anti-Inflammatory Agents : Carboxylic acid groups chelate metal ions (e.g., Zn²⁺) in COX-2 active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.